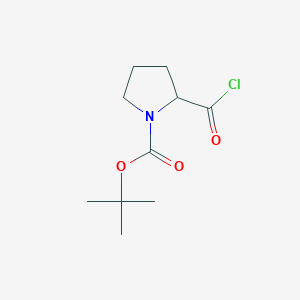
tert-Butyl 2-(carbonochloridoyl)-pyrrolidine-1-carboxylate
概要
説明
The compound “tert-Butyl 2-(carbonochloridoyl)-pyrrolidine-1-carboxylate” is a complex organic molecule. It likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a tert-butyl group, which is a branched alkyl group with three methyl groups attached to a central carbon .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving tert-butyl alcohol and other reagents . The exact method would depend on the specific structure of the compound.科学的研究の応用
Tert-Butyl 2-(carbonochloridoyl)-pyrrolidine-1-carboxylate has a variety of scientific research applications. It is commonly used in biochemical and physiological studies, as it has a wide range of biological activities. It can be used to study the effects of hormones, drugs, and other compounds on cells and tissues. Additionally, it can be used in the synthesis of other compounds, such as peptides and proteins.
作用機序
The mechanism of action of tert-Butyl 2-(carbonochloridoyl)-pyrrolidine-1-carboxylate 2-(carbonochloridoyl)-pyrrolidine-1-carboxylate is not fully understood. However, it is thought to act as an agonist of the G protein-coupled receptor, which is involved in the regulation of various cellular processes. It is believed to bind to the receptor and activate its downstream signaling pathways, leading to the desired biological effects.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been shown to modulate the activity of enzymes, such as cyclooxygenase, which is involved in the production of prostaglandins. Additionally, it has been found to have anti-inflammatory and analgesic effects. It has also been found to have immunomodulatory effects, as well as anti-tumor and anti-cancer effects.
実験室実験の利点と制限
Tert-Butyl 2-(carbonochloridoyl)-pyrrolidine-1-carboxylate has several advantages for laboratory experiments. It is relatively easy to synthesize and is stable under a variety of conditions. Additionally, it has a wide range of biological activities, making it ideal for a variety of experiments. However, there are some limitations to using this compound 2-(carbonochloridoyl)-pyrrolidine-1-carboxylate in laboratory experiments. It is difficult to accurately measure its concentration, as it is highly soluble in water. Additionally, it is not suitable for long-term experiments, as it has a relatively short half-life.
将来の方向性
The potential applications of tert-Butyl 2-(carbonochloridoyl)-pyrrolidine-1-carboxylate 2-(carbonochloridoyl)-pyrrolidine-1-carboxylate are numerous. Future research could focus on exploring its anti-inflammatory and analgesic effects, as well as its potential applications in the treatment of various diseases. Additionally, further research could focus on its use as a tool for studying the effects of hormones, drugs, and other compounds on cells and tissues. Additionally, further research could explore the potential of using this compound 2-(carbonochloridoyl)-pyrrolidine-1-carboxylate in the synthesis of other compounds, such as peptides and proteins. Finally, further research could explore the potential of using this compound 2-(carbonochloridoyl)-pyrrolidine-1-carboxylate in the development of new drugs.
Safety and Hazards
特性
IUPAC Name |
tert-butyl 2-carbonochloridoylpyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClNO3/c1-10(2,3)15-9(14)12-6-4-5-7(12)8(11)13/h7H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPNBAKLSZRZBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





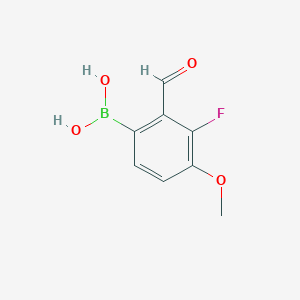
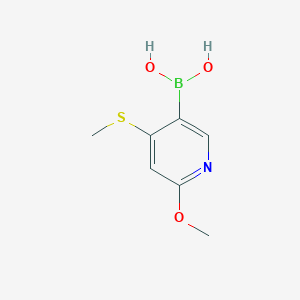
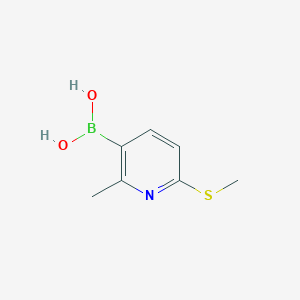


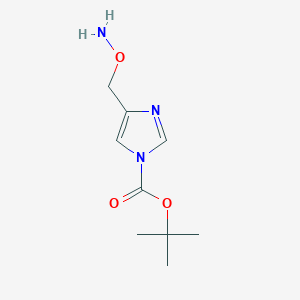
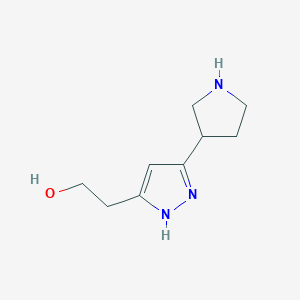
![[Methyl(3-nitropyridin-2-yl)amino]acetic acid](/img/structure/B3103909.png)

![2-tert-Butyl 8-ethyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B3103916.png)